molecular formula C12H20N4O2 B12312787 rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate

rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate

Cat. No.: B12312787
M. Wt: 252.31 g/mol
InChI Key: UIIHLQIYHBLSOW-UHFFFAOYSA-N
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Description

“Rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” is a synthetic organic compound that features a cyclopentane ring substituted with an amino group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino group, and the attachment of the triazole ring. Common synthetic routes may include:

    Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Amino Group Introduction: Amination reactions using reagents such as ammonia or amines.

    Triazole Ring Attachment: Click chemistry, specifically the Huisgen cycloaddition reaction, is often used to introduce the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

“Rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the triazole ring may produce dihydrotriazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its triazole ring is of particular interest due to its bioisosteric properties.

Medicine

In medicinal chemistry, “rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” may be investigated for its potential as a drug candidate. Its structural features could confer specific biological activities, such as enzyme inhibition or receptor binding.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its amino and triazole groups. These interactions could modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane Derivatives: Compounds with similar cyclopentane ring structures.

    Triazole Derivatives: Compounds containing the triazole ring.

    Amino Acid Derivatives: Compounds with similar amino and carboxylate functional groups.

Uniqueness

“Rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” is unique due to its combination of a cyclopentane ring, an amino group, and a triazole ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3

InChI Key

UIIHLQIYHBLSOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N

Origin of Product

United States

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